Ammonium sulfide

Catalog No.
S1510110
CAS No.
12135-76-1
M.F
H6N2S+2
M. Wt
68.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium sulfide

CAS Number

12135-76-1

Product Name

Ammonium sulfide

IUPAC Name

diazanium;sulfide

Molecular Formula

H6N2S+2

Molecular Weight

68.15 g/mol

InChI

InChI=1S/2H3N.S/h2*1H3;/q;;-2/p+2

InChI Key

UYJXRRSPUVSSMN-UHFFFAOYSA-P

SMILES

[NH4+].[NH4+].[S-2]

Solubility

Soluble in water
Soluble in ethanol, alkalies

Canonical SMILES

[NH4+].[NH4+].[S-2]
  • Selective precipitant: It readily reacts with various metal cations to form insoluble sulfides, allowing for their separation and identification. For example, it can be used to distinguish between:
    • Lead (PbS) and mercury (HgS)
    • Copper (CuS) and silver (Ag₂S)
  • Qualitative analysis: The color of the resulting sulfide precipitate often provides valuable information about the identity of the metal cation involved.
  • Detection of specific elements: Ammonium sulfide is particularly useful for detecting elements that form colored sulfides, such as lead, mercury, silver, and copper.

Material Science

In material science, ammonium sulfide finds applications in:

  • Surface modification: It can be employed to modify the surface properties of semiconductors and other materials. This can be used to improve conductivity, adhesion, or other desired characteristics.
  • Synthesis of nanomaterials: Ammonium sulfide acts as a precursor for the synthesis of various metal sulfide nanomaterials, which are finding increasing use in diverse applications like solar cells and batteries.

Biological Sciences

Although less common, ammonium sulfide also plays a role in some biological research:

  • Cell culture: In specific contexts, it can be used to supplement cell culture media, potentially impacting cell growth or behavior.
  • Histochemical staining: It can be employed in specific staining techniques to visualize certain cell types in tissue sections.

Ammonium sulfide, with the chemical formula (NH4)2S(NH_4)_2S, is a colorless to yellow solid at temperatures below -18 degrees Celsius, transitioning to a liquid state at room temperature. It is commonly known for its strong, unpleasant odor, reminiscent of rotten eggs, due to the presence of hydrogen sulfide gas that is released upon decomposition or reaction with moisture . The compound is highly soluble in water and alcohol, and it is classified as a toxic and flammable substance . Ammonium sulfide does not occur naturally and is primarily synthesized through chemical processes involving ammonium hydroxide and hydrogen sulfide .

Ammonium sulfide's primary mechanism of action in scientific research lies in its ability to donate sulfide ions (S²⁻). These ions can participate in various reactions, depending on the specific application. For instance, in metal sulfide precipitation, the sulfide ions combine with metal cations to form insoluble precipitates, aiding in the identification of the metal ions [].

Ammonium sulfide is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

  • Toxicity: Both hydrogen sulfide and ammonia gases released upon decomposition are toxic. Inhalation can cause irritation of the respiratory system, headaches, dizziness, and in severe cases, even death [, ].
  • Flammability: Concentrated solutions of ammonium sulfide can be flammable [].
  • Reactivity: Reacts violently with oxidizing agents and strong acids, releasing toxic fumes [, ].

Safety Precautions:

  • Always wear personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with ammonium sulfide [].
  • Work in a well-ventilated area to avoid inhalation of toxic gases [].
  • Store the compound in a cool, dry place away from incompatible chemicals [].
  • Dispose of waste according to proper hazardous waste disposal regulations [].

  • Decomposition: Upon exposure to moisture or heat, ammonium sulfide decomposes to release hydrogen sulfide gas:
    (NH4)2S2NH3+H2S(NH_4)_2S\rightarrow 2NH_3+H_2S
  • Reaction with Acids: It reacts vigorously with acids to produce hydrogen sulfide:
    (NH4)2S+2HCl2NH4Cl+H2S(NH_4)_2S+2HCl\rightarrow 2NH_4Cl+H_2S
  • Oxidation: Ammonium sulfide can be oxidized to form various sulfur-containing compounds, such as ammonium sulfate and ammonium thiosulfate .

Ammonium sulfide exhibits significant biological activity, particularly in the context of its toxicity. It can irritate the skin, eyes, and respiratory system upon exposure. The compound has been studied for its effects on cellular processes, including its role in lipid peroxidation and potential interactions with biological membranes . Additionally, ammonium sulfide has been utilized in biochemical applications to induce specific reactions in laboratory settings .

The synthesis of ammonium sulfide typically involves the following methods:

  • Direct Reaction: Mixing ammonium hydroxide with excess hydrogen sulfide gas leads to the formation of ammonium hydrosulfide, which can subsequently be treated with ammonia to yield ammonium sulfide:
    NH4OH+H2SNH4HS+NH3NH_4OH+H_2S\rightarrow NH_4HS+NH_3
    NH4HS+NH3(NH4)2SNH_4HS+NH_3\rightarrow (NH_4)_2S
  • Hydrothermal Synthesis: Under controlled conditions of temperature and pressure, ammonium sulfide can be synthesized from sulfur and ammonia, although this method is less common in industrial applications.

Ammonium sulfide has several important applications:

  • Photographic Development: It is used in the production of photographic developers due to its reducing properties .
  • Textile Industry: Employed in dyeing processes and for creating specific fabric finishes.
  • Mineral Processing: Acts as a depressant in the flotation process for copper-lead separation from ores containing covellite and bornite .
  • Chemical Reagent: Utilized in various laboratory reactions due to its reactivity.

Research has focused on the interactions of ammonium sulfide with other chemicals. Notably:

  • Reactivity with Aldehydes: Studies have shown that ammonium sulfide reacts with aldehydes and ketones to form complex products that may have implications in food chemistry and flavor development .
  • Metal Sulfides Formation: It can react with metal ions to form insoluble metal sulfides, which are often used as indicators or for analytical purposes .

Ammonium sulfide shares similarities with several other compounds. Here are some notable comparisons:

CompoundChemical FormulaKey Characteristics
Ammonium polysulfides(NH₄)_2SₓContains multiple sulfur atoms; used in agriculture.
Ammonium hydrosulfideNH₄HSIntermediate in the synthesis of ammonium sulfide; less stable.
Ammonium thiosulfate(NH₄)₂S₂O₃Used in photography; more stable than ammonium sulfide.
Ammonium sulfate(NH₄)₂SO₄Common fertilizer; less toxic than ammonium sulfide.

Ammonium sulfide is unique due to its strong odor and reactivity profile, particularly its ability to release toxic gases upon decomposition or reaction with acids, distinguishing it from similar compounds that may not exhibit such behaviors.

Ammonium sulfide presents significant concerns for aquatic ecosystems through multiple pathways of water quality degradation. When ammonium sulfide dissolves in water, it undergoes rapid decomposition to release ammonia and hydrogen sulfide, both of which are potent aquatic toxins [1] [2]. The compound is highly water-soluble, with complete dissolution occurring in aqueous environments, leading to the formation of alkaline solutions with pH values typically ranging from 8.0 to 9.5 [1] [2].

The primary mechanism of water quality degradation involves the direct toxic effects of ammonia on aquatic organisms. Ammonia concentrations in contaminated water bodies typically range from 0.1 to 3.0 mg/L, with acute toxicity occurring at concentrations as low as 0.2 mg/L for sensitive fish species [3] [4]. The toxicity is particularly pronounced because ammonia disrupts gill function in fish, leading to respiratory distress, reduced oxygen uptake, and ultimately mortality [3] [5].

Table 1: Water Quality Impact Parameters

ParameterTypical Range (mg/L)Toxicity LevelPrimary Impact
Ammonia (NH3) Concentration0.1-3.0Moderate-HighGill damage in fish
Hydrogen Sulfide (H2S) Concentration0.01-0.5HighRespiratory toxicity
pH Effect8.0-9.5Alkaline stressMembrane disruption
Dissolved Oxygen Depletion50-90% reductionSevereHypoxia conditions
Phosphate Release0.1-1.4ModerateEutrophication enhancement

Eutrophication processes are significantly accelerated by ammonium sulfide contamination through enhanced nutrient cycling and phosphorus mobilization. The compound contributes to eutrophication through sulfate-induced mechanisms, where sulfate reduction in sediments promotes the release of phosphorus from iron-phosphate complexes [6] [7]. Research demonstrates that sulfate concentrations above 60 mg/L can trigger substantial phosphorus release, with concentrations reaching up to 1.4 mg/L in overlying waters [8]. This phosphorus release creates a positive feedback loop that sustains algal growth and further depletes dissolved oxygen levels.

The eutrophication process is compounded by the production of acid volatile sulfides in sediments, which create reducing conditions that enhance nutrient recycling [6]. Under these conditions, dissimilatory nitrate reduction to ammonium is promoted, leading to increased ammonium concentrations in both sediments and overlying waters [6]. The resulting nitrogen and phosphorus enrichment creates ideal conditions for cyanobacterial blooms and ecosystem degradation.

Hydrogen sulfide production from ammonium sulfide decomposition creates additional water quality challenges, with concentrations typically ranging from 0.01 to 0.5 mg/L in contaminated systems [1] [9]. These concentrations are sufficient to cause acute toxicity in sensitive aquatic organisms, particularly those with permeable skin surfaces [9]. The compound is classified as dangerous to aquatic life at high concentrations, with effects including direct cellular damage and disruption of metabolic processes [1] [2].

Air Quality Implications and Ammonia Emissions

Ammonium sulfide contributes significantly to air quality degradation through the release of ammonia and hydrogen sulfide gases, both of which have substantial atmospheric and environmental implications. The compound slowly produces hydrogen sulfide and ammonia in the presence of moisture, creating continuous emission sources that can persist for extended periods [1] [2]. Ammonia emissions from ammonium sulfide range from 0.5 to 18.3 g/m²/day, depending on environmental conditions and compound concentration [10] [11].

Table 2: Air Quality Emission Characteristics

Emission ComponentTypical Emission Rate (g/m²/day)Atmospheric LifetimePrimary Environmental Effect
Ammonia (NH3)0.5-18.32-14 daysPM2.5 formation
Hydrogen Sulfide (H2S)0.13-0.301-42 daysAcid deposition
Particulate Matter (PM2.5)5-253-12 daysRespiratory impacts
Sulfur Dioxide (SO2)0.1-2.01-4 daysAcid rain
Secondary Aerosols2-155-10 daysClimate forcing

The atmospheric chemistry of ammonia released from ammonium sulfide involves rapid reactions with acidic species to form secondary particulate matter. Ammonia reacts with sulfuric acid and nitric acid to produce ammonium sulfate and ammonium nitrate particles, which constitute major components of PM2.5 aerosols [12] [13]. These reactions occur within 2-14 days of emission, with ammonia contributing to 30-50% of PM2.5 formation in heavily impacted regions [14] [15].

The formation of secondary aerosols through ammonia reactions has significant implications for air quality and climate forcing. Ammonium-containing particles contribute to visibility degradation and respiratory health impacts, with concentrations remaining elevated for 3-12 days in the atmosphere [12] [16]. The particles also serve as cloud condensation nuclei, affecting regional precipitation patterns and climate dynamics [17].

Hydrogen sulfide emissions from ammonium sulfide decomposition create additional air quality concerns, with emission rates typically ranging from 0.13 to 0.30 g/m²/day [11]. These emissions contribute to acid deposition when hydrogen sulfide is oxidized to sulfur dioxide in the atmosphere, with atmospheric lifetimes ranging from 1-42 days depending on environmental conditions [18]. The resulting acid deposition can cause ecosystem acidification and contribute to regional air quality degradation [19].

The compound's emission profile is particularly concerning due to its ability to produce both ammonia and hydrogen sulfide simultaneously, creating complex atmospheric chemistry interactions. These dual emissions can lead to synergistic effects in particulate matter formation and acid deposition, amplifying the overall environmental impact beyond what would be expected from individual components [20] [13].

Biodiversity Effects and Ecosystem Disruption

Ammonium sulfide exerts profound effects on biodiversity through direct toxicity and indirect ecosystem disruption mechanisms. The compound demonstrates particularly severe impacts on aquatic organisms, with sensitivity levels varying significantly across different taxonomic groups [21] [22]. Freshwater fish exhibit moderate to high sensitivity, with LC50 values ranging from 0.2 to 4.8 mg/L, while aquatic invertebrates show very high sensitivity with LC50 values as low as 0.05 mg/L [22] [4].

Table 3: Biodiversity Impact Assessment

Organism GroupSensitivity LevelLC50/EC50 (mg/L)Primary Impact Mechanism
Freshwater FishHigh0.2-4.8Gill damage, osmoregulation
Aquatic InvertebratesVery High0.05-0.8Metabolic disruption
Soil MicroorganismsModerate10-50Community structure shift
Wetland PlantsHigh0.1-2.0Direct foliar damage
Marine BivalvesVery High0.1-1.5Valve closure response

The impact on fish populations is particularly well-documented, with ammonium sulfate exposure causing significant stress responses and reduced survival rates [22]. Studies demonstrate that concentrations as low as 40 ppm can cause elevated cortisol levels and compromised immune function in fish, with mortality rates increasing substantially at 80 ppm exposure levels [22]. These effects are attributed to gill damage, impaired osmoregulation, and disruption of normal metabolic processes [5].

Aquatic invertebrates represent the most sensitive group to ammonium sulfide toxicity, with crustaceans showing particularly severe responses [23]. Pacific white shrimp exposed to ammonia and sulfide demonstrate progressive damage to hepatopancreas, midgut, muscles, and gills, with increasing severity at higher concentrations [23]. The compound affects molting processes, growth rates, and immune system function, leading to increased susceptibility to pathogens and reduced population viability [23].

Terrestrial ecosystems experience significant biodiversity impacts through soil microorganism community disruption. Ammonium sulfide affects soil microbial communities by altering pH conditions and creating toxic environments for sensitive species [24] [25]. The compound shifts community structure toward more tolerant organisms, reducing overall microbial diversity and affecting essential ecosystem functions such as nutrient cycling and organic matter decomposition [25].

Wetland plant communities are particularly vulnerable to ammonium sulfide exposure due to direct foliar damage from ammonia emissions [21] [26]. Bog and peatland species, including sensitive lichens and mosses, can be severely damaged by even low concentrations of ammonia, with effects including reduced species cover and potential habitat loss [21]. The compound's alkaline nature disrupts the acid-adapted ecosystems typical of these environments, leading to fundamental changes in species composition and ecosystem function [26].

The ecosystem-level impacts extend beyond individual species effects to include disruption of food webs and ecological interactions. The loss of sensitive species creates cascading effects throughout the ecosystem, affecting pollinator populations, herbivorous animals, and higher trophic levels [21]. These changes can result in reduced ecosystem stability, altered energy flow patterns, and compromised ecosystem services [21].

Climate Change Contributions and Carbon Sequestration

Ammonium sulfide contributes to climate change through multiple pathways involving greenhouse gas emissions and disruption of natural carbon sequestration processes. The compound's decomposition releases ammonia, which participates in atmospheric chemistry reactions that affect both direct and indirect climate forcing mechanisms [27] [28]. The greenhouse gas index for ammonium sulfide ranges from 0.43 to 0.74 kg CO2-equivalent per kg of compound, depending on production methods and carbon capture practices [27].

Table 4: Greenhouse Gas Contribution Analysis

ProcessCO2 Equivalent (kg CO2-eq/kg (NH4)2S)Contribution to Climate ChangeProcess Duration
Ammonium Sulfide Decomposition0.43-0.74LowHours-Days
Ammonia Volatilization2.74-4.2ModerateDays-Weeks
Sulfate Reduction0.5-1.8Low-ModerateWeeks-Months
Organic Matter Decay1.2-3.5Moderate-HighMonths-Years
Methane Production0.8-2.1ModerateMonths-Years

The primary climate change contribution occurs through ammonia volatilization, which can generate 2.74 to 4.2 kg CO2-equivalent per kg of ammonia when production-related emissions are included [27]. This ammonia participates in secondary aerosol formation, creating particles that affect radiative forcing and cloud formation processes [29] [17]. The particles can remain in the atmosphere for 5-10 days, contributing to regional climate forcing effects [29].

Ammonium sulfide significantly disrupts carbon sequestration processes in both terrestrial and aquatic environments. In soil systems, the compound alters microbial communities responsible for carbon cycling, reducing the efficiency of organic matter decomposition and carbon storage [28]. The pH elevation caused by ammonium sulfide can inhibit soil carbon sequestration processes, with effects persisting for months to years after initial exposure [28].

The compound's impact on wetland ecosystems is particularly concerning for carbon sequestration, as these systems represent important carbon sinks. Sulfate reduction promoted by ammonium sulfide creates anaerobic conditions that favor methane production over carbon dioxide, reducing the net carbon sequestration potential of wetland systems [30]. Methane production rates can increase by 0.8 to 2.1 kg CO2-equivalent per kg of ammonium sulfide under optimal conditions [30].

Marine carbon sequestration is also affected through disruption of the microbial carbon pump and biological carbon cycling processes [31]. The compound's impact on marine microorganisms can alter the efficiency of carbon transformation from labile to refractory forms, affecting long-term carbon storage in ocean systems [31]. These effects are particularly significant in coastal environments where ammonium sulfide concentrations may be elevated due to human activities.

The temporal aspects of climate change contributions vary significantly across different processes. While direct decomposition occurs over hours to days, the secondary effects through ecosystem disruption and altered carbon cycling can persist for months to years [27] [28]. This temporal variability makes it challenging to assess the full climate impact of ammonium sulfide releases, requiring long-term monitoring and modeling approaches to understand the complete environmental consequences.

Color/Form

Yellow-orange crystals.
Compound is found as colorless to yellow crystals below -18 °C or as yellow-orange crystals

Boiling Point

40 °C /Ammonium sulfide solution/

Flash Point

72 °C (Closed cup)

Density

1 g/mL at 25 °C /Ammonium sulfide solution/

Odor

Strong odor of rotten eggs and ammonia

Melting Point

Approximately 0 °C; decomposes

UNII

2H0Q32TDFZ

Associated Chemicals

Ammonium hydrogen sulfide;12124-99-1
Ammonium hydrogen sulfide;12135-76-1

Methods of Manufacturing

Reaction of hydrogen sulfide with an excess of ammonia.

General Manufacturing Information

The ammonium sulfide of commerce is largely ammonium bisulfide or hydrosulfide, NH4HS.
A game repellent containing 40-44% ammonium sulfide protected Douglas fir nurseries against deer damage.
Removal of heavy metals from wastewater.

Analytic Laboratory Methods

Method 427C: Methylene Blue Method. The procedure is applicable at sulfide concn up to 20 mg/L. It is based on the reaction of sulfide, ferric chloride, and dimethyl-p-phenylenediamine to produce methylene blue. Ammonium phosphate is added after color development to remove ferric chloride color. The accuracy is about + or - 10%. The standard deviation has not been determined. /Sulfides/
EPA Method 9030: Iodometric Method. The method is used to measure the concentration of total and dissolved sulfides in drinking, surface, and saline waters. The method does not measure acid-insoluble sulfides. Excess iodine is added to a sample which has been treated with zinc acetate to produce zinc sulfide. The excess iodine is back-titrated with sodium thiosulfate or phenylarsine oxide. The precision of the end point varies with the sample. In clean waters, it should be determined within 1 drop, which is equivalent to 0.1 mg/L in a 200 mL sample. /Sulfides/
Thermal shock-resistant glass tube calibrated to contain 100 ml and graduated in 0.05 mL subdivisions up to 0.5 mL is used. Sample tube is placed in water bath at air temperature to evaporate ammonia. Volume of residue is determined from which the percentage of nitrogen ammonia is calculated. /Anhydrous ammonia/

Storage Conditions

During transport: storage temperature: ambient; venting: open (flame arrester).

Stability Shelf Life

True sulfide is stable only in absence of moisture & below 0 °C.

Dates

Last modified: 08-15-2023
1. Pradyot Patnaik. Handbook of Inorganic Chemicals. McGraw-Hill, 2002, ISBN 0-07-049439-8
2. Senkevich, J. J.; Yang, G. R.; Lu, T. M.Aqueous ammonium sulfide to modify the surface of low κdielectric thin films.

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